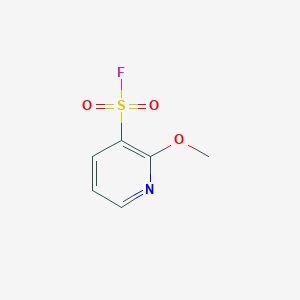![molecular formula C13H18N2O5 B13521196 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid is a synthetic organic compound with a complex structure It contains an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxazole Ring: The oxazole ring is introduced via cyclization reactions involving nitriles and aldehydes.
Attachment of the Tert-butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during reactions, allowing selective modifications. The azetidine and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}propanoic acid
- 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}butanoic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. Its structure allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C13H18N2O5 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H18N2O5/c1-12(2,3)20-11(18)15-7-13(8-15,6-10(16)17)9-4-5-19-14-9/h4-5H,6-8H2,1-3H3,(H,16,17) |
InChI Key |
OAEDUVCPRAZPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)
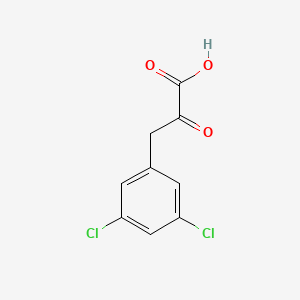
![3-Nitropyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13521139.png)


![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)

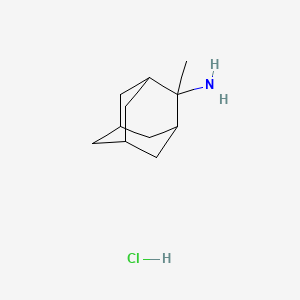
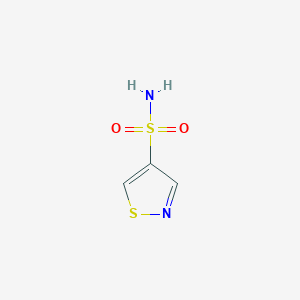
![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
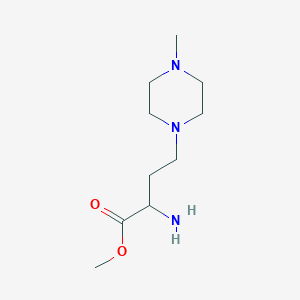
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
